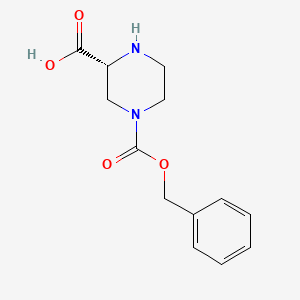

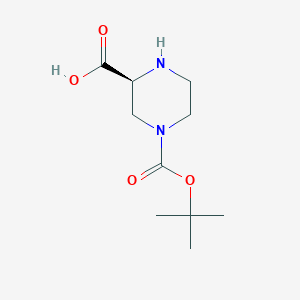

(S)-4-N-Boc-piperazine-2-carboxylic acid

Descripción general

Descripción

Carboxylic acids are a group of organic compounds which have a “-COOH” group. They are characterized by their sour taste and ability to react with bases and certain metals to form salts .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction to primary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

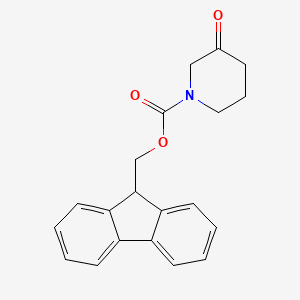

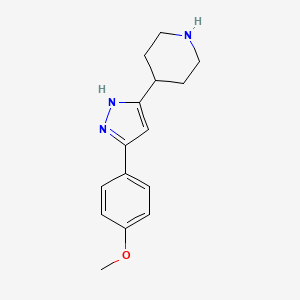

Piperazine Derivatives in Drug Design

Piperazine derivatives are pivotal in drug development, with applications spanning across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The flexibility of the piperazine nucleus allows for the creation of molecules with diverse medicinal potentials. Modifications to the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamics properties of the resultant compounds, making them suitable for a broad spectrum of therapeutic applications (Rathi et al., 2016).

Antimycobacterial Properties

Piperazine and its analogues have shown promising antimycobacterial activities, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in addressing the growing challenge of tuberculosis and the need for new, effective anti-TB molecules (Girase et al., 2020).

Synthesis and Pharmaceutical Applications

The broad spectrum of pharmaceutical applications of piperazine and morpholine derivatives has led to the development of new synthetic methods for their derivatives. These compounds exhibit potent pharmacophoric activities, underlining the importance of piperazine as a key substructure in the development of various therapeutic agents (Mohammed et al., 2015).

Role in Antidepressants

The presence of a piperazine substructure is a common feature among many marketed antidepressants. Piperazine not only contributes to the favorable CNS pharmacokinetic profile of these drugs but also plays a crucial role in their binding conformations, influencing the design and development of novel antidepressants. This underscores the significance of piperazine in the therapeutic landscape of depression (Kumar et al., 2021).

Exploration of Biological Potentials

Piperazines exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and antimalarial effects. This diversity underlines the potential of piperazine derivatives as sources of new therapeutic agents, justifying their extensive use in medicinal chemistry (Verma & Kumar, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYAXQJXMBETAT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363538 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-N-Boc-piperazine-2-carboxylic acid | |

CAS RN |

848482-93-9 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-N-Boc-piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)